Imidazoleacetic acid riboside
Overview
Description
Imidazoleacetic acid riboside is a naturally occurring compound found in various mammalian tissues, including those of rats, bovines, and humans. It is a metabolite of imidazole-4-acetic acid-ribotide and is known for its interaction with imidazoline receptors, which play a crucial role in regulating multiple functions in the central nervous system and peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazoleacetic acid riboside typically involves the ribosylation of imidazoleacetic acid. This process can be achieved through enzymatic or chemical methods. The chemical synthesis often involves the use of ribose or ribose derivatives under acidic or basic conditions to facilitate the formation of the glycosidic bond between the ribose and imidazoleacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic synthesis or continuous flow reactors for chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Imidazoleacetic acid riboside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the ribose moiety, potentially affecting the compound’s interaction with receptors.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various this compound derivatives, which may have different biological activities and properties.
Scientific Research Applications
Imidazoleacetic acid riboside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study ribosylation reactions and the synthesis of nucleoside analogs.
Mechanism of Action
Imidazoleacetic acid riboside exerts its effects primarily through binding to imidazoline receptors. These receptors are involved in regulating blood pressure, neurotransmission, and other physiological functions. The binding of this compound to these receptors can modulate the release of neurotransmitters and other signaling molecules, leading to various physiological effects .
Comparison with Similar Compounds
Imidazole-4-acetic acid-ribotide: The precursor of imidazoleacetic acid riboside, known for its role in neurotransmission and blood pressure regulation.
Imidazole-4-acetic acid: A related compound that also interacts with imidazoline receptors but lacks the ribose moiety.
Uniqueness: this compound is unique due to its ribosylated structure, which allows it to interact with specific receptors and modulate physiological processes in a way that its non-ribosylated counterparts cannot. This makes it a valuable compound for studying the role of ribosylation in biological systems and for developing targeted therapies .
Properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWEWASPTZMEK-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183789 | |
Record name | Ribosylimidazole acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imidazoleacetic acid riboside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29605-99-0 | |
Record name | Imidazoleacetic acid riboside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29605-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribosylimidazole acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribosylimidazole acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazoleacetic acid riboside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of imidazoleacetic acid riboside in the context of histamine metabolism?
A: this compound is a major metabolite of histamine. Studies using radiolabeled histamine in rats and mice revealed that imidazoleacetic acid and its riboside are the primary metabolic products retained in tissues. [] This suggests a role for this riboside in histamine clearance and potentially in regulating histamine levels within specific tissues.
Q2: How is this compound formed in the body?
A: this compound is generated through a metabolic pathway involving histamine. Histamine is first converted to imidazoleacetic acid, which then undergoes ribosylation to form this compound. [, ] The exact enzymes and mechanisms involved in this ribosylation step require further investigation.
Q3: What evidence supports the presence of this compound in tissues?
A: Research has confirmed the existence of this compound within tissues, specifically in rats. [, , ] This finding suggests a potential physiological role beyond simply being a urinary excretion product.
Q4: Can this compound be used to study ribose synthesis?
A: Yes, this compound has proven to be a valuable tool for investigating ribose synthesis. Administering imidazoleacetic acid to rats leads to increased urinary excretion of its riboside. [, , , ] By analyzing the labeled ribose incorporated into this compound, researchers can gain insights into the pathways of ribose production in vivo. This method offers a less cumbersome alternative to isolating ribose from nucleic acids or coenzymes. []
Q5: How does ribose synthesis differ between species like rats and humans?
A: Studies using this compound revealed key differences in ribose synthesis pathways between rats and humans. While the non-oxidative reactions of the pentose phosphate pathway appear to dominate in rats, human tissues seem to favor the oxidative branch for ribose production. [] This highlights the importance of considering species-specific variations when studying metabolic pathways.
Q6: What analytical techniques are employed to study this compound?
A: Various analytical methods are utilized to isolate, identify, and quantify this compound. These include ion exchange chromatography, [] isotope dilution techniques, [, ] and autoradiography. [] These methods allow researchers to track the fate of labeled precursors and determine the metabolic products generated.
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